molecular formula C22H23N3O3S B1668406 Cerlapirdine CAS No. 925448-93-7

Cerlapirdine

Cat. No. B1668406
M. Wt: 409.5 g/mol
InChI Key: NXQGEDVQXVTCDA-UHFFFAOYSA-N
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Description

Cerlapirdine (USAN; SAM-531, WAY-262,531, PF-05212365) is a drug that was under development by Wyeth/Pfizer for the treatment of cognitive disorders associated with Alzheimer’s disease and schizophrenia . It demonstrated a trend toward efficacy along with a good side effect profile and no incidence of serious adverse events in a phase II clinical trial .


Molecular Structure Analysis

Cerlapirdine has the IUPAC name N, N -dimethyl-3- [ (3-naphthalen-1-ylsulfonyl-2 H -indazol-5-yl)oxy]propan-1-amine. Its molecular formula is C22H23N3O3S and its molar mass is 409.50 g·mol −1 .


Chemical Reactions Analysis

Cerlapirdine is metabolized in the body. In plasma samples, unchanged cerlapirdine was the major drug-related component in circulation, representing 51% of total 14C exposure. One metabolite (M1, desmethylcerlapirdine) was detected in plasma, and represented 9% of total 14C exposure .


Physical And Chemical Properties Analysis

Cerlapirdine is a small molecule with a chemical formula of C22H23N3O3S. Its average weight is 409.5 and its monoisotopic weight is 409.146012787 .

properties

IUPAC Name

N,N-dimethyl-3-[(3-naphthalen-1-ylsulfonyl-2H-indazol-5-yl)oxy]propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-25(2)13-6-14-28-17-11-12-20-19(15-17)22(24-23-20)29(26,27)21-10-5-8-16-7-3-4-9-18(16)21/h3-5,7-12,15H,6,13-14H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQGEDVQXVTCDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=CC2=C(NN=C2C=C1)S(=O)(=O)C3=CC=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201137232
Record name Cerlapirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cerlapirdine

CAS RN

925448-93-7
Record name N,N-Dimethyl-3-[[3-(1-naphthalenylsulfonyl)-1H-indazol-5-yl]oxy]-1-propanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925448-93-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cerlapirdine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925448937
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cerlapirdine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12229
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Cerlapirdine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201137232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CERLAPIRDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EK40PJ0V49
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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